molecular formula C10H11N3O B3359104 3-Amino-6,7-dimethylquinoxalin-2(1H)-one CAS No. 83566-28-3

3-Amino-6,7-dimethylquinoxalin-2(1H)-one

Cat. No.: B3359104
CAS No.: 83566-28-3
M. Wt: 189.21 g/mol
InChI Key: NKVLYTVJYVNSSE-UHFFFAOYSA-N
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Description

3-Amino-6,7-dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and methyl groups on the quinoxaline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dimethylquinoxalin-2(1H)-one typically involves the condensation of 2,3-diaminotoluene with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6,7-dimethylquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dimethylquinoxalin-2(1H)-one is unique due to the presence of both amino and methyl groups on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-amino-6,7-dimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-5-3-7-8(4-6(5)2)13-10(14)9(11)12-7/h3-4H,1-2H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVLYTVJYVNSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509515
Record name 3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-28-3
Record name 3-Amino-6,7-dimethyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83566-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Reactant of Route 2
3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Reactant of Route 3
3-Amino-6,7-dimethylquinoxalin-2(1H)-one
3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Carbonic acid disodium salt
3-Amino-6,7-dimethylquinoxalin-2(1H)-one
3-Amino-6,7-dimethylquinoxalin-2(1H)-one

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